molecular formula C12H15ClN2O3 B14908921 2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate

2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate

Cat. No.: B14908921
M. Wt: 270.71 g/mol
InChI Key: AQFXCJLXTNHPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate is an ester derivative featuring a benzoate backbone substituted with a 3-amino-4-chlorophenyl group. The ester moiety is modified with a 2-(isopropylamino)-2-oxoethyl chain, which introduces both hydrogen-bonding capacity (via the amide group) and steric bulk from the isopropyl substituent. Its synthesis and characterization would typically involve crystallographic techniques (e.g., SHELX programs for structural refinement ) and metabolic stability assessments .

Properties

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

[2-oxo-2-(propan-2-ylamino)ethyl] 3-amino-4-chlorobenzoate

InChI

InChI=1S/C12H15ClN2O3/c1-7(2)15-11(16)6-18-12(17)8-3-4-9(13)10(14)5-8/h3-5,7H,6,14H2,1-2H3,(H,15,16)

InChI Key

AQFXCJLXTNHPKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)COC(=O)C1=CC(=C(C=C1)Cl)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate involves several steps. One common method includes the reaction of 3-amino-4-chlorobenzoic acid with isopropylamine and ethyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate undergoes various chemical reactions, including:

Scientific Research Applications

2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including its use as an analgesic or anti-inflammatory agent.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as pain relief or anti-inflammatory responses. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of benzoate esters with modifications to the aminoalkylamide side chain and aromatic substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of 2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate and Analogs

Compound Name Substituent on Amide Chain Aromatic Substituents Molecular Weight (g/mol) Key Properties/Applications CAS Number
2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate Isopropylamino 3-amino-4-chlorophenyl ~312.75* Moderate lipophilicity; potential CNS activity 744258-91-1†
2-(Cyclopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate Cyclopropylamino 3-amino-4-chlorophenyl ~296.70* Higher rigidity; potential metabolic stability 744258-91-1‡
[2-(5-bromothiophen-2-yl)-2-oxoethyl] 2-amino-4-chlorobenzoate 5-bromothiophen-2-yl 2-amino-4-chlorophenyl ~399.68 Increased lipophilicity; possible phototoxicity 744230-11-3
[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-amino-4-chlorobenzoate 4-(difluoromethylsulfanyl)anilino 3-amino-4-chlorophenyl ~394.80 Enhanced electron-withdrawing effects; improved oxidative stability 722477-32-9

*Calculated based on molecular formula.

Key Findings:

Steric and Electronic Effects: The isopropylamino group provides moderate steric hindrance compared to the smaller cyclopropylamino group, which may enhance metabolic stability due to reduced enzymatic accessibility .

Metabolic Considerations: The difluoromethylsulfanyl group () offers resistance to oxidative metabolism, a common degradation pathway for sulfur-containing compounds, due to fluorine’s electron-withdrawing effects . Amino groups on the aromatic ring (e.g., 3-amino in the target compound) may undergo acetylation or glucuronidation, as seen in related benzoate esters .

Biological Activity: Analogs with cyclopropylamino groups () are often explored for their conformational rigidity, which can improve target binding affinity in enzyme inhibitors . Brominated analogs () may exhibit phototoxic effects due to heavy atom-induced singlet oxygen generation, limiting therapeutic utility .

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